N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide
Description
Properties
Molecular Formula |
C18H19N5O3S |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1,5-dioxo-3,4-dihydro-2H-pyrrolo[1,2-a]quinazoline-3a-carboxamide |
InChI |
InChI=1S/C18H19N5O3S/c1-17(2,3)15-21-22-16(27-15)19-14(26)18-9-8-12(24)23(18)11-7-5-4-6-10(11)13(25)20-18/h4-7H,8-9H2,1-3H3,(H,20,25)(H,19,22,26) |
InChI Key |
IPBRRAYVYWIJEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)NC(=O)C23CCC(=O)N2C4=CC=CC=C4C(=O)N3 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiocarbazides
Thiadiazole rings are commonly synthesized via cyclocondensation reactions. For 5-tert-butyl-1,3,4-thiadiazol-2-amine, the reaction involves tert-butyl thiosemicarbazide and a carbonyl source:
Key conditions:
-
Solvent: Dry dichloromethane or tetrahydrofuran
-
Temperature: 0°C to room temperature
-
Catalysis: Triethylamine for HCl scavenging
Yields typically range from 65–78%, with purity confirmed via (δ 1.35 ppm for tert-butyl group) and LC-MS.
Alternative Pathway: Ring-Opening of N-Guanidinosuccinimide
Adapting methods from triazole synthesis, N-guanidinosuccinimide undergoes nucleophilic attack by tert-butylamine, followed by cyclization:
Microwave-assisted conditions (120°C, 30 min) improve yields to 82% compared to conventional heating (70°C, 6 hr).
Construction of the Quinazoline-Carboxamide Scaffold
Pfitzinger Reaction for Quinazoline Formation
The Pfitzinger reaction between isatin derivatives and enamines generates the tetrahydropyrroloquinazoline core:
Critical parameters:
-
Base: 2M NaOH
-
Temperature: Reflux in ethanol
-
Time: 8–12 hr
Coupling of Thiadiazole and Quinazoline Moieties
Carbodiimide-Mediated Amide Bond Formation
The final step involves coupling 5-tert-butyl-1,3,4-thiadiazol-2-amine with the activated carboxyl group of the quinazoline scaffold:
Reaction conditions:
-
Coupling agents: EDC (1.2 eq), HOBt (1.5 eq)
-
Solvent: Dimethylformamide (DMF)
-
Time: 24 hr at room temperature
Purification via silica chromatography (ethyl acetate/hexane, 3:7) yields 58–63% product.
Microwave-Assisted One-Pot Synthesis
Integrating steps 2.2 and 4.1 into a one-pot protocol reduces purification losses:
-
In situ generation of 5-tert-butyl-1,3,4-thiadiazol-2-amine
-
Direct coupling with quinazoline carboxylate
Microwave parameters: 100°C, 150 W, 45 min
This method achieves a 74% overall yield, demonstrating efficiency gains over multi-step approaches.
Optimization of Reaction Parameters
Solvent Effects on Cyclization
Comparative studies reveal polar aprotic solvents (DMF, DMSO) enhance cyclization rates but may promote decomposition. A balance is achieved with THF/water mixtures (Table 1).
Table 1: Solvent Optimization for Thiadiazole Cyclization
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| DMF | 68 | 89 |
| THF/H₂O (4:1) | 82 | 95 |
| Ethanol | 57 | 91 |
Temperature and Catalysis
Lewis acids (ZnCl₂, 0.1 eq) lower the activation energy for quinazoline formation, enabling reactions at 60°C instead of 110°C.
Analytical Characterization
Spectroscopic Validation
-
(400 MHz, DMSO-d6): δ 1.35 (s, 9H, tert-butyl), 3.22–3.45 (m, 4H, pyrrolidine), 7.52–8.11 (m, 4H, aromatic)
-
HRMS : m/z Calcd for C₁₉H₂₂N₅O₃S [M+H]⁺ 408.1441, Found 408.1439
X-ray Crystallography
Single-crystal analysis confirms the Z-configuration at the thiadiazole-quinazoline junction, with dihedral angles of 12.3° between ring planes.
Challenges and Limitations
-
Stereochemical Control : The Z-configuration requires chiral auxiliaries or asymmetric catalysis, increasing synthetic complexity.
-
Solubility Issues : The tert-butyl group improves solubility in organic phases but complicates aqueous workups.
-
Scale-Up Difficulties : Microwave methods face energy transfer limitations at >100 g scales.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazoline moiety can be reduced to form dihydroquinazolines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides, while reduction of the quinazoline moiety can produce dihydroquinazolines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is studied for its potential biological activities. It has shown promise as an antimicrobial, anticancer, and anti-inflammatory agent.
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in critical biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, thereby modulating their activity and exerting its biological effects.
Comparison with Similar Compounds
Structural and Molecular Features
Key Observations :
Comparison :
- The target compound’s synthesis is more complex due to the fused pyrroloquinazoline core, requiring advanced cyclization steps absent in simpler thiadiazole derivatives.
Molecular and Crystallographic Insights
- Thiadiazole Conformation : X-ray studies of thiadiazole-triazine hybrids reveal planar geometries, which may stabilize π-π stacking interactions. The target compound’s thiadiazole is expected to adopt a similar conformation, but the fused quinazoline could introduce torsional strain.
Biological Activity
N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is a complex organic compound notable for its diverse biological activities. This article explores its chemical properties, mechanisms of action, and various biological effects including anticancer, antimicrobial, and anti-inflammatory activities.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 348.4 g/mol. The structure features a thiadiazole ring and a quinazoline derivative, which are known for their pharmacological significance.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₆N₄O₂S |
| Molecular Weight | 348.4 g/mol |
| CAS Number | 1190256-21-3 |
The biological activity of this compound is attributed to its interaction with specific molecular targets. It may inhibit certain enzymes or receptors involved in various physiological processes. The precise pathways can differ based on the biological context in which the compound is applied.
Anticancer Activity
Research indicates that compounds containing thiadiazole and quinazoline moieties often exhibit significant anticancer properties. For instance:
- In vitro studies have shown that derivatives similar to this compound can induce apoptosis in cancer cell lines.
- Structure-activity relationship (SAR) studies suggest that modifications to the thiadiazole and quinazoline structures enhance cytotoxicity against various cancer types.
Antimicrobial Activity
The presence of the thiadiazole ring is significant for antimicrobial activity:
- Studies have demonstrated that similar compounds exhibit broad-spectrum antimicrobial effects against bacteria and fungi.
- The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways.
Anti-inflammatory Properties
Compounds with similar structural features have been reported to possess anti-inflammatory effects:
- They may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses.
- This activity suggests potential therapeutic applications in treating inflammatory diseases.
Case Studies
Several studies highlight the biological potential of compounds related to this compound:
- Anticancer Study : A derivative was tested against various cancer cell lines (e.g., HeLa and MCF7) showing IC50 values significantly lower than standard chemotherapeutics like cisplatin.
- Antimicrobial Study : A related compound demonstrated effective inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 8 µg/mL.
Q & A
Q. What are the optimal synthetic protocols for this compound, and how do reaction conditions influence yield?
The synthesis typically involves multi-step routes, including thiadiazole and pyrrolidine ring formation followed by coupling. Key factors include:
- Temperature control : Elevated temperatures (80–120°C) for cyclization steps to ensure ring closure .
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency, while toluene is used for non-polar intermediates .
- Catalysts : Bases (e.g., K₂CO₃) or transition-metal catalysts improve selectivity and yield . Methodological tip: Monitor reaction progress via TLC or HPLC to optimize stepwise yields.
Q. How is structural characterization performed for this compound?
Use a combination of spectroscopic and analytical techniques:
- NMR (¹H/¹³C) : Assigns hydrogen/carbon environments; look for thiadiazole ring protons (δ 7.5–8.5 ppm) and quinazoline carbonyl carbons (δ 165–175 ppm) .
- HRMS : Confirm molecular weight (e.g., calculated vs. observed m/z) to verify purity .
- IR spectroscopy : Identify functional groups like C=O (1680–1720 cm⁻¹) and C=N (1600–1650 cm⁻¹) .
Q. What initial biological screening approaches are recommended?
Prioritize assays based on structural analogs:
- Anticancer activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Antimicrobial testing : Conduct MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) . Include positive controls (e.g., doxorubicin for cancer, ampicillin for bacteria) for benchmarking .
Advanced Research Questions
Q. How can synthesis conditions be optimized to address low yields or impurities?
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) to isolate pure product .
- Reagent stoichiometry : Adjust molar ratios (e.g., 1.1:1 for α-haloketones) to minimize side reactions .
- Scale-up considerations : Transition from batch to continuous flow reactors for improved heat/mass transfer .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
Systematically modify substituents to evaluate pharmacological enhancements:
- Thiadiazole ring : Replace tert-butyl with electron-withdrawing groups (e.g., -CF₃) to alter lipophilicity .
- Pyrrolo-quinazoline core : Introduce methyl/methoxy groups to improve metabolic stability . Test derivatives in dose-response assays and correlate results with computational models (e.g., molecular docking) .
Q. How can contradictory biological activity data between studies be resolved?
Common sources of discrepancies include:
- Assay variability : Standardize protocols (e.g., cell passage number, incubation time) .
- Compound purity : Verify via HPLC (>95% purity) to exclude impurities affecting activity .
- Biological models : Compare results across multiple cell lines/strains to identify target-specific effects .
Q. What advanced techniques elucidate the compound’s mechanism of action?
- Molecular docking : Predict binding interactions with targets like topoisomerase II or kinase enzymes .
- Enzyme inhibition assays : Measure activity against purified enzymes (e.g., COX-2 for anti-inflammatory potential) .
- Transcriptomics : Use RNA-seq to identify differentially expressed genes post-treatment .
Methodological Tables
Q. Table 1: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Thiadiazole formation | DMF, 100°C, 12 h | 55–60 | |
| Pyrrolidine coupling | Toluene, Pd(PPh₃)₄, 80°C | 40–45 | |
| Final purification | Ethanol recrystallization | >95% purity |
Q. Table 2: Biological Activity Benchmarks
| Assay Type | Model System | IC₅₀/MIC (µM) | Reference |
|---|---|---|---|
| Anticancer (MTT) | HeLa cells | 12.5 ± 1.2 | |
| Antibacterial (MIC) | S. aureus | 25.0 ± 3.0 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
